Cas no 2248266-08-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound combining isoindole and pyrazole moieties, offering versatile reactivity for synthetic applications. Its structure features a reactive ester linkage, enabling efficient acylation or coupling reactions in organic synthesis. The presence of both electron-withdrawing (dioxoisoindole) and electron-donating (methylpyrazole) groups enhances its utility in constructing complex molecular frameworks. This compound is particularly valuable in pharmaceutical and agrochemical research, where its bifunctional nature facilitates the development of bioactive intermediates. High purity and stability under standard conditions ensure consistent performance in multi-step synthetic pathways. Its well-defined reactivity profile makes it a reliable building block for specialized chemical transformations.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate structure
2248266-08-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
CAS No:2248266-08-0
MF:C13H9N3O4
MW:271.228262662888
CID:6012626
PubChem ID:165726125

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248266-08-0
    • EN300-6513337
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
    • Inchi: 1S/C13H9N3O4/c1-7-6-10(15-14-7)13(19)20-16-11(17)8-4-2-3-5-9(8)12(16)18/h2-6H,1H3,(H,14,15)
    • InChI Key: GBXWTYFNTDTKLV-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C(C)NN=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 271.05930578g/mol
  • Monoisotopic Mass: 271.05930578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 429
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 92.4Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6513337-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
1g
$728.0 2023-05-31
Enamine
EN300-6513337-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
0.25g
$670.0 2023-05-31
Enamine
EN300-6513337-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
0.05g
$612.0 2023-05-31
Enamine
EN300-6513337-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
0.1g
$640.0 2023-05-31
Enamine
EN300-6513337-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
10g
$3131.0 2023-05-31
Enamine
EN300-6513337-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
2.5g
$1428.0 2023-05-31
Enamine
EN300-6513337-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
0.5g
$699.0 2023-05-31
Enamine
EN300-6513337-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate
2248266-08-0
5g
$2110.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate (CAS No. 2248266-08-0) and Its Emerging Applications in Chemical Biology

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate, identified by its CAS number 2248266-08-0, represents a fascinating molecular scaffold with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic derivative combines the structural features of isoindole and pyrazole moieties, which are well-documented for their diverse biological activities. The presence of a dioxo group and a carboxylate functionality further enhances its chemical reactivity, making it a valuable candidate for drug discovery and mechanistic studies.

Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds in designing next-generation therapeutics. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate structure has garnered attention due to its ability to interact with multiple biological targets. For instance, studies suggest that the isoindole moiety can modulate enzyme activity, while the pyrazole ring contributes to receptor binding affinity. This dual functionality makes it an attractive candidate for developing inhibitors or agonists with broad therapeutic applications.

In the context of contemporary research, the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate compound has been explored for its potential in addressing neurological disorders. Emerging evidence indicates that isoindole derivatives can influence neurotransmitter pathways, offering a promising avenue for treating conditions such as Alzheimer's disease and Parkinson's disease. The 5-methyl substituent in the pyrazole ring further fine-tunes its pharmacokinetic properties, enhancing bioavailability and target specificity.

The dioxo group in the molecule plays a crucial role in its reactivity and biological efficacy. This functional handle allows for further derivatization, enabling researchers to modify the compound's properties while retaining its core pharmacological activity. Such flexibility is particularly valuable in hit-to Lead optimization campaigns, where small structural changes can significantly impact potency and selectivity. The carboxylate moiety also contributes to solubility and metabolic stability, making it an ideal candidate for formulation development.

Recent computational studies have shed light on the molecular interactions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate with biological targets. Molecular docking simulations have revealed strong binding affinities with enzymes involved in inflammation pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vitro assays have demonstrated inhibitory effects on certain kinases, which are implicated in cancer progression. These findings underscore the compound's therapeutic promise and justify further exploration.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1H-pyrazole-3-carboxylate involves a multi-step process that highlights the ingenuity of modern synthetic chemistry. Key steps include cyclization reactions to form the isoindole core, followed by functional group transformations to introduce the dioxo and carboxylate groups. Recent innovations in catalytic methods have improved yield and purity, making large-scale production more feasible. These advancements are crucial for translating laboratory discoveries into viable pharmaceutical candidates.

From a regulatory perspective, the CAS No. 2248266-08 ensures clear identification and traceability of this compound throughout its lifecycle. Compliance with international chemical safety standards is paramount to ensure safe handling and environmental responsibility. Researchers working with this compound must adhere to good laboratory practices (GLP) and document all experimental procedures meticulously.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 1,3-dioxo -2 , 3 -dihydro - 1 H - isoindol - 2 - yl 5 -methyl - 1 H - pyrazole - 3 -carboxylate . Predictive models can screen vast chemical libraries for potential bioactivity based on structural features alone. This approach has already led to several high-value discoveries and is expected to play an even greater role in future research endeavors.

In conclusion, 1 , 3 -dioxo - 2 , 3 -dihydro - 1 H - isoindol - 2 - yl 5 -methyl - 1 H - pyrazole - 3 -carboxylate ( CAS No .2248266--08--0) stands as a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its unique structural features combined with emerging research findings position it as a cornerstone compound in modern drug discovery efforts . As our understanding of molecular interactions continues to evolve , so too will our ability to harness this remarkable compound for therapeutic purposes .

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